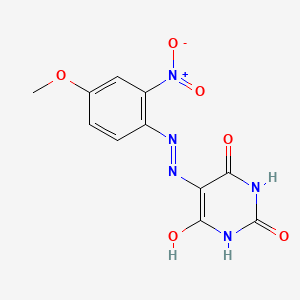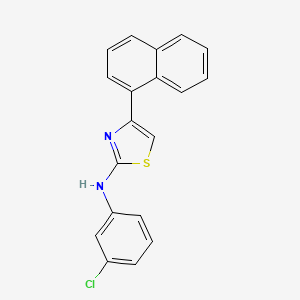![molecular formula C19H19N3O3 B11111444 N'-[(E)-(4-methoxyphenyl)methylidene]-5-oxo-1-phenylpyrrolidine-3-carbohydrazide](/img/structure/B11111444.png)
N'-[(E)-(4-methoxyphenyl)methylidene]-5-oxo-1-phenylpyrrolidine-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(4-methoxyphenyl)methylidene]-5-oxo-1-phenylpyrrolidine-3-carbohydrazide is a compound that belongs to the class of Schiff base hydrazones. These compounds are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals . The compound is characterized by its unique structure, which includes a pyrrolidine ring, a phenyl group, and a methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-methoxyphenyl)methylidene]-5-oxo-1-phenylpyrrolidine-3-carbohydrazide typically involves the condensation of 4-methoxybenzaldehyde with 5-oxo-1-phenylpyrrolidine-3-carbohydrazide under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-methoxyphenyl)methylidene]-5-oxo-1-phenylpyrrolidine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Properties
Molecular Formula |
C19H19N3O3 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H19N3O3/c1-25-17-9-7-14(8-10-17)12-20-21-19(24)15-11-18(23)22(13-15)16-5-3-2-4-6-16/h2-10,12,15H,11,13H2,1H3,(H,21,24)/b20-12+ |
InChI Key |
BJETVBDTMYAJQJ-UDWIEESQSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1E)-1-(2,4-dimethoxybenzylidene)-6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one](/img/structure/B11111362.png)


![{4-(amino-kappaN)-3-[1-(benzylimino-kappaN)ethyl]-5,5,5-trifluoropent-3-en-2-onato}(diphenyl)boron](/img/structure/B11111390.png)
![3-methyl-4-[methyl(methylsulfonyl)amino]-N-(pyridin-3-yl)benzamide](/img/structure/B11111398.png)
![2-chloro-N-{(1Z)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-3-oxo-1-phenylprop-1-en-2-yl}benzamide](/img/structure/B11111406.png)
![N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B11111412.png)
![Methyl 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B11111414.png)
![4-bromo-2-chloro-6-[(E)-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11111418.png)
![(3,4-Dichlorophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B11111426.png)
![(3E)-N-(3-chloro-2-methylphenyl)-3-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11111430.png)
![N-({[3-(2-methyl-1,3-thiazol-4-yl)-4-oxo-4H-chromen-7-yl]oxy}acetyl)-D-tryptophan](/img/structure/B11111435.png)
![O-{3-[(2-chlorophenyl)carbamoyl]phenyl} (4-ethoxyphenyl)carbamothioate](/img/structure/B11111438.png)
![5-bromo-N,N'-bis[(E)-(4-bromo-3-nitrophenyl)methylidene]benzene-1,3-diamine](/img/structure/B11111450.png)
